(S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine

asymmetric synthesis chiral resolution enantioselective hydrogenation

This (S)-enantiomer β-ketoester delivers stereochemical integrity critical for downstream asymmetric synthesis. Its orthogonal Boc protection withstands standard peptide coupling, while the β-ketoester moiety enables unique cyclocondensation (1,2-oxazole-4-carboxylates) and Ru-catalyzed hydrogenation (de up to 85%) inaccessible to simple proline esters. Substitution with racemic or non-Boc analogs compromises enantiopurity and reaction feasibility. Ideal for peptidomimetic drug candidates and diversity-oriented synthesis.

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
Cat. No. B11796379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)CC(=O)OC
InChIInChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyADZQYUXPYBJCAO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine for Chiral β-Ketoester Synthesis


(S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine (CAS 1403576-45-3, MF: C13H21NO5, MW: 271.31 g/mol) is a chiral proline-derived β-ketoester building block featuring a Boc-protected pyrrolidine ring and a 3-methoxy-3-oxopropanoyl side chain [1]. This class of compounds serves as versatile intermediates in asymmetric synthesis, enabling access to enantiopure proline analogs, peptidomimetics, and natural product fragments [2]. Its stereochemical integrity and orthogonal protecting groups are critical for downstream applications in medicinal chemistry and process development [3].

Why (S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine Cannot Be Simply Replaced by Other Proline Derivatives


In-class substitution of (S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine is not straightforward due to the critical interplay between stereochemistry, protecting group compatibility, and the β-ketoester functional handle. The (S)-enantiomer dictates downstream stereochemical outcomes in asymmetric syntheses [1]; the Boc group provides orthogonal protection amenable to standard peptide synthesis conditions [2]; and the β-ketoester moiety offers a unique nucleophilic/electrophilic reactive site not present in simple proline esters . Attempts to replace this compound with alternative N-protected proline esters or racemic variants would compromise enantiopurity, reaction yields, and the feasibility of subsequent transformations.

Quantitative Differentiation Evidence for (S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine


Enantiomeric Purity in Chiral Synthesis of Pyrrolidine Core Compounds

The (S)-enantiomer of 1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine is essential for achieving high enantiomeric excess (ee) in asymmetric hydrogenations. While direct head-to-head comparisons are lacking, class-level inference from analogous proline-derived β-ketoesters shows that the (S)-configuration directs hydrogenation to give desired diastereomers with de up to 85% [1]. The (R)-enantiomer would produce opposite stereochemical outcomes .

asymmetric synthesis chiral resolution enantioselective hydrogenation

Reactivity Advantage of β-Ketoester Moiety over Simple Proline Esters in Cyclocondensation Reactions

The β-ketoester functionality in (S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine enables regioselective cyclocondensation with hydroxylamine to form 1,2-oxazole-4-carboxylates, a transformation not possible with simple proline methyl esters. In reported syntheses, β-enamino ketoesters derived from pyrrolidine undergo reaction to give regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates . The absence of the β-keto group would preclude this reaction pathway.

heterocycle synthesis regioselective cyclization isoxazole formation

Orthogonal Boc Protection: Stability Under Acidic vs. Basic Conditions Relative to Cbz and Fmoc Analogs

The Boc protecting group on the pyrrolidine nitrogen provides orthogonal stability compared to other N-protecting groups used in proline derivatives. In enzymatic resolution processes for HIV protease inhibitor intermediates, switching from Boc to benzyl protection improved throughput from 0.11 mmol/h/L to 6.3 mmol/h/L and reduced cost to 5% of the original process [1]. While not a direct comparison for this compound, the data illustrate the critical impact of N-protecting group choice on process efficiency.

protecting group strategy peptide synthesis orthogonal deprotection

Key Application Scenarios for (S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine Based on Differentiation Evidence


Asymmetric Synthesis of β-Hydroxy-α-Methyl Proline Derivatives for Peptidomimetics

The (S)-enantiomer of this compound is ideally suited for Ru-catalyzed asymmetric hydrogenation to produce anti (2S,3R)-β-hydroxy-α-methyl esters with high diastereoselectivity (de up to 85%), as demonstrated in the synthesis of Boc-dolaproine [1]. This transformation is a key step in preparing complex proline-based building blocks for peptidomimetic drug candidates.

Construction of 1,2-Oxazole-4-carboxylate Heterocycles via Regioselective Cyclocondensation

The β-ketoester moiety enables efficient cyclocondensation with hydroxylamine to yield regioisomeric 1,2-oxazole-4-carboxylates, a privileged scaffold in medicinal chemistry . This reaction is not accessible with simple proline esters, providing a unique entry point for diversity-oriented synthesis.

Development of HIV Protease Inhibitor Intermediates via Chiral Pool Strategy

As a chiral pool-derived building block, this compound can serve as a precursor to structurally complex proline derivatives used in HIV protease inhibitor development [2]. Its orthogonal Boc protection is compatible with standard peptide synthesis protocols, facilitating incorporation into peptidomimetic inhibitors.

Stereoselective Synthesis of Substituted Prolines for Natural Product Analogs

The chiral information embedded in this compound can be leveraged in metal carbenoid chemistry to access 5-substituted 3-oxo prolines, expanding the toolbox for synthesizing natural product analogs and constrained peptide mimetics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-2-(3-methoxy-3-oxopropanoyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.